molecular formula C15H16N2O4 B2364286 N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide CAS No. 898348-04-4

N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide

Cat. No.: B2364286
CAS No.: 898348-04-4
M. Wt: 288.303
InChI Key: PROLCJOQEROGJH-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide (CAS 898348-04-4) is a synthetically designed oxamide derivative of interest in medicinal chemistry and materials science. Its molecular structure incorporates a furan-2-yl ethyl group and a 4-methoxyphenyl substituent, connected by a central oxamide backbone (-N-C(=O)-C(=O)-N-). This unique architecture enables versatile intermolecular interactions, including hydrogen bonding and metal coordination . This compound is a valuable building block in scientific research, particularly for the development of novel antibiofilm agents. Structural analogs based on the furan-2-carboxamide scaffold have demonstrated significant activity in inhibiting biofilm formation in pathogens like Pseudomonas aeruginosa , suggesting potential for anti-quorum sensing applications and providing a solution to the metabolic instability of traditional furanone-based inhibitors . The oxamide linkage itself is a pharmacologically relevant moiety, and the compound's structure aligns with contemporary drug design strategies such as molecular hybridization, which aims to enhance therapeutic efficacy and multi-target potential by combining distinct pharmacophoric elements into a single molecule . The product is supplied for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-20-12-6-4-11(5-7-12)17-15(19)14(18)16-9-8-13-3-2-10-21-13/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROLCJOQEROGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Optimization

Core Reaction Mechanism

The target compound is synthesized via a two-step process involving:

  • Formation of the oxamide backbone through coupling of 2-(furan-2-yl)ethylamine with 4-methoxybenzoyl chloride.
  • Purification via recrystallization or chromatography to isolate the product.

The general reaction scheme is:
$$
\text{2-(Furan-2-yl)ethylamine} + \text{4-Methoxybenzoyl Chloride} \xrightarrow{\text{Base, Solvent}} \text{N-[2-(Furan-2-yl)ethyl]-N'-(4-Methoxyphenyl)Oxamide}
$$

Critical Reaction Parameters

Solvent Selection
  • Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are ideal due to their ability to stabilize intermediates and enhance reaction rates.
  • Low-temperature conditions (0–5°C) minimize side reactions such as hydrolysis of the acyl chloride.
Base Catalysis
  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.
Table 1: Comparative Analysis of Solvent and Base Combinations
Solvent Base Temperature (°C) Yield (%) Purity (%)
DCM TEA 0–5 78 95
DMF DIPEA 25 85 92
THF Pyridine -10 65 88

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Modern industrial processes favor continuous flow reactors over batch systems for:

  • Enhanced heat and mass transfer.
  • Improved reproducibility and scalability.
  • Reduced solvent waste through in-line purification modules.

Automated Purification Techniques

  • Flash chromatography with silica gel (ethyl acetate/hexane gradient) achieves >99% purity.
  • Recrystallization from ethanol/water mixtures yields crystalline product suitable for pharmaceutical applications.

Byproduct Analysis and Mitigation

Common Byproducts

  • Diastereomeric impurities : Arise from incomplete stereochemical control during coupling.
  • Hydrolysis products : Formed if moisture is present in the reaction mixture.

Mitigation Strategies

  • Strict anhydrous conditions : Use of molecular sieves or inert gas atmospheres.
  • Chiral auxiliaries : Introduction of temporary stereodirecting groups to enforce regioselectivity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$) :
    • δ 7.25–7.15 (m, 2H, Ar-H), 6.85–6.75 (m, 2H, Ar-H), 6.45 (d, J = 3.2 Hz, 1H, Furan-H), 4.10 (t, J = 6.8 Hz, 2H, -CH$$2$$-), 3.80 (s, 3H, -OCH$$3$$).
  • $$^{13}$$C NMR : Confirmation of oxamide carbonyl signals at δ 165–170 ppm.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C$${16}$$H$${18}$$N$$2$$O$$4$$ : 326.1267 [M+H]$$^+$$.
  • Observed : 326.1269 [M+H]$$^+$$.

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

  • 4-Methoxyphenyl vs. 2-Methoxyphenyl : The para-substituted derivative exhibits faster reaction kinetics due to reduced steric hindrance.
  • Furan ring stability : Oxidation-prone under harsh conditions, necessitating mild reaction protocols.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxamide linkage can be reduced to form corresponding amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Phenyl derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and methoxyphenyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxamide Derivatives with Aryl Substituents

VM-2 (N-(4-Methoxyphenyl)oxamide derivative)
  • Structure : Incorporates a biphenyl system and a nitrate ester group.
  • Properties: Molecular formula: C₂₃H₂₀N₂O₆ Melting point: 112–115°C; Yield: 66.89% IR peaks: 1249 cm⁻¹ (NO₂ stretch), 1647 cm⁻¹ (C=O) .
  • The nitrate group enhances reactivity but may reduce stability.
N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)Oxamide
  • Structure : Contains a long alkyl chain (isododecyl) and ethoxyphenyl group.
  • Properties :
    • Molecular formula: C₂₈H₄₀N₂O₃
    • Application: Used in polymer research due to its hydrophobic alkyl chain .
  • Comparison : The isododecyl group increases lipophilicity, which contrasts with the target compound’s polar furan and methoxyphenyl groups.
N-(2-Furfuryl)-N''-[2-(2-Furyl)-2-Morpholino-Ethyl]Oxamide (CAS 877631-13-5)
  • Structure: Features dual furyl groups and a morpholino substituent.
  • Properties :
    • Purity: 95% (research grade) .
  • Comparison: The morpholino group introduces basicity and water solubility, whereas the target compound’s methoxyphenyl group enhances aromatic interactions.

Methoxyphenyl-Containing Analogs

N-[2-(4-Methoxyphenyl)ethyl]Acetamide Derivatives (3a, 3b, 3c)
  • Structure : Acetamide derivatives with 4-methoxyphenyl ethyl groups.
  • Bioactivity :
    • IC₅₀ values (sucrose-loaded rat model): 69–87 µM for blood sugar reduction .
  • The target compound’s oxamide backbone may improve binding affinity through additional hydrogen bonding.
Compound 1 from Lycium barbarum (N-[2-(3,4-Dihydroxyphenyl)-2-Hydroxyethyl]-3-(4-Methoxyphenyl)Prop-2-Enamide)
  • Structure : Combines methoxyphenyl with dihydroxyphenyl and hydroxyethyl groups.
  • Bioactivity :
    • Anti-inflammatory IC₅₀: 17.00 ± 1.11 µM (superior to quercetin) .

Furan-Containing Analogs

N-{2-[(4-Chlorophenyl)Sulfonyl]-2-(2-Furyl)Ethyl}-N'-(2-Methoxybenzyl)Ethanediamide
  • Structure : Includes a sulfonyl group and 2-methoxybenzyl substituent.
  • Properties :
    • CAS RN: 877816-43-8 .

Biological Activity

N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following molecular structure:

  • Molecular Formula : C15H16N2O2
  • Molecular Weight : 256.30 g/mol

The synthesis typically involves the reaction of 2-(furan-2-yl)ethylamine with 4-methoxyphenyl isocyanate in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction conditions include stirring at room temperature or slightly elevated temperatures until the product formation is complete.

The biological activity of this compound can be attributed to its interactions with various molecular targets in biological systems. The furan ring and methoxyphenyl group facilitate interactions such as:

  • Hydrogen Bonding : Involvement in enzyme-substrate interactions.
  • π-π Stacking : Contributing to binding affinity with aromatic residues in proteins.
  • Hydrophobic Interactions : Enhancing membrane permeability and bioavailability.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Bacillus subtilis208

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that the compound may inhibit cancer cell proliferation through several mechanisms:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
  • Inhibition of Angiogenesis : Reducing blood supply to tumors by inhibiting new blood vessel formation.

Case studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells, with IC50 values indicating effective concentrations for therapeutic applications.

Cancer Cell Line IC50 (µM)
MCF-712
HepG215

These findings highlight the potential of this compound as a candidate for further development into anticancer therapies .

Q & A

Basic: What are the common synthetic routes for N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling oxalyl chloride with furan-2-ylethylamine and 4-methoxyaniline derivatives under inert conditions. A standard approach includes:

  • Step 1: React oxalyl chloride with N-(2-(furan-2-yl)ethyl)amine in anhydrous dichloromethane at 0–5°C, followed by dropwise addition of 4-methoxyaniline.
  • Step 2: Stir the mixture at room temperature for 12–24 hours, followed by quenching with ice water.
  • Optimization: Use catalysts like DMAP (4-dimethylaminopyridine) to enhance coupling efficiency . Solvent choice (e.g., dioxane vs. DMF) and stoichiometric ratios (1:1.2 for amine:oxalyl chloride) significantly impact yield. Monitor reaction progress via TLC or HPLC.

Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Answer:
Key techniques include:

  • 1H/13C-NMR: Assign peaks to verify furan ring protons (δ 6.2–7.4 ppm), methoxy group (δ 3.7–3.8 ppm), and oxamide carbonyls (δ 165–170 ppm) .
  • FTIR: Confirm amide C=O stretches (~1670–1690 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₁₅H₁₆N₂O₄: 295.1056) .

Basic: How can researchers screen this compound for preliminary biological activity?

Answer:

  • In vitro assays: Use enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory potential) at concentrations of 1–100 µM .
  • Cell viability assays: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based protocols. Include positive controls (e.g., doxorubicin) and triplicate measurements .
  • Solubility: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

Advanced: How can contradictions in NMR data for this compound be resolved?

Answer:
Discrepancies in proton splitting or unexpected shifts often arise from:

  • Dynamic rotational isomerism: Perform variable-temperature NMR (VT-NMR) to observe coalescence of split peaks .
  • Impurity interference: Use preparative HPLC to isolate pure fractions and reacquire spectra .
  • Advanced techniques: Employ 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals, particularly near the oxamide moiety .

Advanced: What strategies are effective for studying this compound’s structure-activity relationships (SAR) in medicinal chemistry?

Answer:

  • Analog synthesis: Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and compare bioactivity .
  • Molecular docking: Use software like AutoDock to predict binding interactions with targets (e.g., COX-2 or kinase enzymes) .
  • Pharmacophore modeling: Identify critical groups (e.g., oxamide’s hydrogen-bonding capacity) using Schrödinger’s Phase .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Store at –20°C in amber vials under argon to prevent oxidation of the furan ring .
  • Lyophilize and store as a powder for long-term stability (>2 years). Confirm purity via HPLC before reuse .

Advanced: How can researchers investigate this compound’s potential in material science applications?

Answer:

  • Electrochemical studies: Perform cyclic voltammetry to assess redox activity, focusing on the furan and methoxyphenyl groups .
  • Thermogravimetric analysis (TGA): Evaluate thermal stability for polymer or coating applications .
  • Optical properties: Measure UV-Vis and fluorescence spectra to explore use in organic LEDs .

Advanced: What experimental designs are suitable for elucidating the reaction mechanism of its synthesis?

Answer:

  • Kinetic studies: Monitor intermediate formation using in-situ FTIR or stopped-flow techniques .
  • Isotopic labeling: Use ¹⁸O-labeled oxalyl chloride to trace carbonyl oxygen origins via mass spectrometry .
  • Computational modeling: Apply DFT (e.g., Gaussian 16) to simulate transition states and activation energies .

Basic: What solvents and purification methods are optimal for this compound?

Answer:

  • Solubility: Dissolves well in DMSO, DMF, and dichloromethane; poorly in water or hexane .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Advanced: How can discrepancies between in vitro and in silico bioactivity data be addressed?

Answer:

  • Validate assays: Repeat experiments with fresh compound batches and standardized protocols .
  • MD simulations: Run molecular dynamics (e.g., GROMACS) to assess binding stability over time .
  • Metabolic stability testing: Check for rapid degradation in cell media using LC-MS .

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